molecular formula C6H10S4 B1202575 Diallyl tetrasulfide CAS No. 2444-49-7

Diallyl tetrasulfide

Cat. No. B1202575
CAS RN: 2444-49-7
M. Wt: 210.4 g/mol
InChI Key: RMKCQUWJDRTEHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diallyl tetrasulfide has been synthesized through different methods. One notable approach involves the reaction of sulfur monochloride with allyl mercaptan, yielding an 81.0% yield. This method confirmed the synthesized product's structure through IR and GC-MS analyses (Yu Lei, 2007). Another method utilizes phase transfer catalysis under microwave irradiation, indicating the versatility in its synthesis processes.

Molecular Structure Analysis

The crystal structures of π complexes of copper(I) halides with diallyl disulfide have been studied, providing insight into the molecular structure of diallyl tetrasulfide-related compounds. These structures are stabilized by C-H⋯S hydrogen bonds forming characteristic seven-membered rings, highlighting the compound's ability to interact with metals (N. Salivon & V. Oliinik, 2006).

Chemical Reactions and Properties

Research has shown that diallyl tetrasulfide induces reactive oxygen species in cells in a time and dose-dependent manner, which suggests its reactivity and potential as a bioactive compound. This activity has implications for its role in inducing cell responses such as apoptosis and the formation of antioxidants in cancer cells, differing significantly between normal and cancer cells (N. Saidu et al., 2013).

Physical Properties Analysis

The study of diallyl sulfides, including diallyl tetrasulfide, reveals their selective inhibition of certain DNA polymerases and their effect on cell growth, which is related to their physical interactions at the molecular level (Masayuki Nishida et al., 2008). The interaction with biological molecules suggests complex physical properties that facilitate these biological activities.

Chemical Properties Analysis

Diallyl tetrasulfide interacts with glutathione, showcasing its chemical reactivity through thiol-disulfide exchange reactions. These reactions play a significant role in its bioactivity, including the release of hydrogen sulfide, a compound of interest for its various biological effects. The ability to undergo such reactions points to the intricate chemical properties diallyl tetrasulfide possesses (Dong Liang et al., 2015).

Scientific Research Applications

  • Cancer Treatment : Diallyl tetrasulfide has been identified as a potential chemopreventive and therapeutic agent in cancer treatment due to its selective antiproliferative effects. It induces early mitotic arrest and subsequent apoptosis in cancer cells by acting independently of reactive oxygen species and targeting tubulin, which prevents the formation of normal spindle microtubules, leading to G2/M arrest. This process involves c-jun N-terminal kinase-mediated modulations of B-cell lymphoma 2, linking early microtubule inactivation to the induction of apoptosis (Kelkel et al., 2012).

  • Enzyme Inhibition : Diallyl tetrasulfide selectively inhibits the activities of mammalian family X DNA polymerases, such as pol β, pol λ, and terminal deoxynucleotidyl transferase, in vitro. This effect is dose-dependent and may play a role in the suppression of human cancer cell growth (Nishida et al., 2008).

  • Cellular Signaling : It has been implicated in signal transductions, including the generation of Reactive Oxygen Species (ROS), Endoplasmic Reticulum (ER) stress, mitogen-activated protein kinase (MAPK) signaling, regulation of cell cycle progression, and induction of apoptosis. However, certain aspects of the diallyl polysulfane triggered inhibitory effects on cancer cells are still not clear (Montenarh & Saidu, 2012).

  • Comparison with Other Cell Types : Studies have compared the effects of diallyl tetrasulfide on different cell types, revealing that it induces reactive oxygen species (ROS) in normal cells similar to cancer cells. The compound was found to up-regulate the level of heme oxigenase-1 (HO-1) in both cell types, with differences in the recovery of the thiol concentration, suggesting a mechanism for its anti-carcinogenic effects (Saidu et al., 2013).

  • Interactions with Red Blood Cells : Diallyl tetrasulfide interacts with cellular membranes and certain metalloproteins in red blood cells. This multifaceted interaction may contribute to the biological activity of such compounds (Schneider et al., 2011).

  • Hydrogen Sulfide Signaling : Diallyl tetrasulfide is involved in hydrogen sulfide (H2S) signaling pathways. It has been shown to release H2S in the presence of reduced glutathione (GSH) and is used for H2S donation. The synthesis and H2S release profiles of bis(aryl) and bis(alkyl) tetrasulfides, which release more H2S than the commonly used trisulfide DATS under identical conditions, have been reported (Pluth & Cerda, 2017).

Safety And Hazards

When handling Diallyl tetrasulfide, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Diallyl tetrasulfide has been investigated as an anti-cancer and chemopreventive agent . Future research could focus on its use as a cancer chemopreventive agent . The difference in the recovery of the thiol status might be an explanation for the anti-carcinogenic effects of garlic compounds .

properties

IUPAC Name

3-(prop-2-enyltetrasulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S4/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCQUWJDRTEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179196
Record name Diallyl tetrasulfide
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Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

279.00 to 280.00 °C. @ 760.00 mm Hg
Record name Di-2-propenyl tetrasulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Diallyl tetrasulfide

CAS RN

2444-49-7
Record name Diallyl tetrasulfide
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Record name Diallyl tetrasulfide
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Record name Diallyl tetrasulfide
Source EPA DSSTox
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Record name Diallyl tetrasulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.714
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Record name DIALLYL TETRASULFIDE
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Record name Di-2-propenyl tetrasulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
L Pari, P Murugavel - Environmental toxicology and pharmacology, 2005 - Elsevier
… The present study was undertaken to evaluate the role of diallyl tetrasulfide (DTS), an organosulfur compound in alleviating the Cd induced biochemical changes in male Wistar rats. …
Number of citations: 102 www.sciencedirect.com
L Pari, P Murugavel - Toxicology, 2007 - Elsevier
… Diallyl tetrasulfide was a gift sample provided by Oxford Chemicals Ltd., Hartlepool, UK, as … study, which confirmed the compound is diallyl tetrasulfide. Cadmium chloride and other fine …
Number of citations: 112 www.sciencedirect.com
L Pari, P Murugavel, SL Sitasawad, KS Kumar - Life sciences, 2007 - Elsevier
… Since kidney is the critical target of Cd toxicity, we carried out this study to investigate the effects of diallyl tetrasulfide (DTS), an organosulfur compound derived from garlic on Cd …
Number of citations: 116 www.sciencedirect.com
P Murugavel, L Pari - Human & experimental toxicology, 2007 - journals.sagepub.com
The protective efficacy of diallyl tetrasulfide (DTS) from garlic on liver injury induced by cadmium (Cd) was investigated. In this study, Cd (3 mg/kg body weight) was administered …
Number of citations: 77 journals.sagepub.com
P Murugavel, L Pari - Nutrition Research, 2007 - Elsevier
… The present study was undertaken to assess the effect of diallyl tetrasulfide (DTS) from garlic on Cd-induced alterations in the levels of lipids and lipoproteins in Wistar rats. …
Number of citations: 33 www.sciencedirect.com
P Murugavel, L Pari, SL Sitasawad, S Kumar… - … International Journal of …, 2007 - Elsevier
… In this study, we examined the protective effect of diallyl tetrasulfide from garlic on cadmium … (10 μM) and diallyl tetrasulfide (5–50 μg/ml) showed that diallyl tetrasulfide attenuated the …
Number of citations: 76 www.sciencedirect.com
NEB Saidu, IA Asali, B Czepukojc, B Seitz… - … et Biophysica Acta (BBA …, 2013 - Elsevier
… We found that diallyl tetrasulfide induced reactive oxygen species (ROS) in normal cells similar to cancer cells in a time (0 to 60 min) and dose dependent manner (0 to 50 μM). The …
Number of citations: 31 www.sciencedirect.com
S Casella, M Leonardi, B Melai, F Fratini… - Phytotherapy …, 2013 - Wiley Online Library
… The concentration of DAS, DADS, DATS, and diallyl tetrasulfide in GEO and the concentration of DPDS, dipropyl trisulfide, and dipropyl tetrasulfide in LEO were also presented in …
Number of citations: 182 onlinelibrary.wiley.com
M Ponnusamy, L Pari - Toxicology and industrial health, 2011 - journals.sagepub.com
… Our previous studies indicate that diallyl tetrasulfide (DTS) from garlic has the cytoprotective and antioxidant activity against Cd-induced toxicity in vivo and in vitro. The present …
Number of citations: 33 journals.sagepub.com
C Oosthuizen, M Arbach, D Meyer… - Journal of medicinal …, 2017 - liebertpub.com
… Two samples, G3 and G6 containing higher amounts of diallyl tetrasulfide and … Diallyl tetrasulfide showed significant antimycobacterial activity. A combination of higher diallyl tetrasulfide …
Number of citations: 41 www.liebertpub.com

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